molecular formula C16H17NO4S B025587 (R)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester CAS No. 111047-53-1

(R)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester

Cat. No. B025587
M. Wt: 319.4 g/mol
InChI Key: RUYIDMOVZKCDIJ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester” is a chemical compound. It is also known as “2-((3-Methoxy-benzyl)-(toluene-4-sulfonyl)-amino)-benzoic acid methyl ester”. It has a linear formula of C23H23NO5S . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds involves the sulfonylation of amines, which allows the creation of a wide range of sulfonamides . This method is applicable for preparing sulfonic esters from sulfonyl chlorides and alcohols . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of related compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve electrophilic aromatic substitution . The nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound .

properties

IUPAC Name

methyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYIDMOVZKCDIJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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